molecular formula C13H28Cl2N2 B1394021 [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286275-66-8

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride

货号: B1394021
CAS 编号: 1286275-66-8
分子量: 283.3 g/mol
InChI 键: JMOOGPLYUIFVQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride (CAS: 1286275-66-8) is a piperidine-based compound with a cyclohexylmethyl substituent at the piperidine nitrogen and an aminomethyl group at the 4-position. It is commercially available as an industrial-grade chemical (99% purity) and is utilized in pharmaceuticals, agrochemicals, and biochemical research . Its dihydrochloride salt form enhances stability and solubility for synthetic applications.

属性

IUPAC Name

[1-(cyclohexylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;;/h12-13H,1-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOOGPLYUIFVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl halides under basic conditions.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the cyclohexylmethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the piperidine ring or the methanamine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.

科学研究应用

Neuropharmacology

One of the prominent areas of research involving [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride is its potential use in treating neurological disorders. The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

Research Findings:

  • Dopamine Receptor Modulation : Studies have indicated that this compound may act as a modulator of dopamine receptors, which are critical in conditions such as schizophrenia and Parkinson's disease. Animal models have shown that administration can lead to improved motor functions and reduced symptoms associated with these disorders.

Analgesic Properties

The analgesic properties of this compound have also been investigated. Its ability to interact with pain pathways suggests potential applications in pain management.

Case Studies:

  • A study demonstrated that the compound effectively reduced pain responses in rodent models of inflammatory pain, indicating its potential as a non-opioid analgesic alternative.

Antidepressant Effects

Emerging research has suggested that this compound may exhibit antidepressant-like effects through modulation of serotonergic pathways.

Research Findings:

  • In a controlled study, subjects treated with the compound showed significant reductions in depressive behaviors compared to control groups, indicating its potential for further development as an antidepressant agent.

作用机制

The mechanism of action of [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors by either mimicking or inhibiting the action of natural ligands. The pathways involved often include signal transduction cascades that lead to physiological responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound belongs to a broader class of piperidin-4-yl methanamine derivatives. Key structural analogs include:

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications
Target compound (1286275-66-8) Cyclohexylmethyl Not explicitly provided* ~280 (estimated) Pharmaceuticals, pesticides
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride (1286274-15-4) 4-Bromobenzyl C₁₃H₁₈BrCl₂N₂ Not provided Biochemical intermediates
[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride (1286273-09-3) 4-Chlorobenzyl C₁₃H₁₈Cl₃N₂ Not provided Building blocks in drug synthesis
[1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride (2230807-46-0) 1H-1,2,4-Triazol-3-yl C₈H₁₇Cl₂N₅ 254.2 Antimicrobial research
1-[1-(oxan-4-yl)piperidin-4-yl]methanamine dihydrochloride (BB35-1101) Oxan-4-yl (tetrahydropyran) C₁₁H₂₂Cl₂N₂O 198.31 Synthetic intermediates

*Note: Molecular formula for the target compound can be inferred as C₁₃H₂₅N₂·2HCl (MW ≈ 280).

Key Observations:
  • Substituent Impact: Aromatic vs. In contrast, the cyclohexylmethyl group in the target compound introduces lipophilicity, which may improve blood-brain barrier penetration . Heterocyclic Modifications: The triazole-substituted analog () introduces hydrogen-bonding capabilities, likely influencing antimicrobial activity.

Regulatory and Compliance Status

  • Analogous compounds fall under REACH and OECD guidelines, requiring hazard communication and safe disposal protocols .

生物活性

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride is a compound of significant interest in pharmacological research, particularly for its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a cyclohexylmethyl group and a methanamine moiety. Its dihydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.

The primary mechanism of action involves the compound’s interaction with specific receptors, notably the CXCR4 chemokine receptor. Studies have shown that derivatives of piperidin-4-yl-methanamine can act as antagonists to CXCR4, influencing cellular signaling pathways related to immune response and cancer metastasis.

Key Findings:

  • The compound exhibits competitive antagonism at the CXCR4 receptor, leading to the displacement of CXCL12, a chemokine involved in various physiological processes including immune cell trafficking and cancer progression .
  • Structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can significantly alter binding affinity and efficacy .

Pharmacological Effects

  • Anticancer Activity : The compound has been evaluated for its potential in inhibiting tumor growth through modulation of the CXCR4 pathway. In vitro studies demonstrate that it can reduce migration and invasion of cancer cells by blocking CXCL12 signaling.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects by interfering with the recruitment of inflammatory cells to sites of injury or infection.
Biological Activity Effect Reference
AnticancerInhibits tumor cell migration
Anti-inflammatoryReduces inflammatory cell recruitment

Case Studies

  • CXCR4 Antagonism : A study explored various N-substituted piperidin-4-yl-methanamine derivatives, including this compound. It was noted for its ability to fully displace radiolabeled CXCL12 binding in vitro, indicating strong receptor antagonism .
  • In Vivo Efficacy : Another study assessed the compound's effects in animal models of cancer. Results indicated a significant reduction in tumor size when administered alongside standard chemotherapy agents, suggesting a synergistic effect .

常见问题

Q. What are the recommended synthetic routes for [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology :
    • Intermediate formation : Cyclohexylmethyl groups can be introduced via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized using sodium borohydride (NaBH₄) for reduction steps, as seen in similar compounds .
    • Salt formation : Conversion to the dihydrochloride salt typically involves reacting the free base with HCl in a polar solvent (e.g., methanol/water mixtures) under reflux, followed by crystallization .
    • Optimization : Reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of reagents (e.g., 1:2 for base-to-HCl) are critical for maximizing yield (>70%) and purity (≥95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :
    • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR peaks for cyclohexylmethyl (δ 1.0–2.0 ppm) and piperidinyl (δ 2.5–3.5 ppm) groups.
    • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm); ≥98% purity is typical for research-grade material .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₂₅N₂·2HCl: 290.2) .

Q. What are the key stability considerations for storing and handling this compound?

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .
  • Stability : The compound is stable under neutral pH (6–8) but may decompose in strongly acidic/basic conditions. Monitor for discoloration (yellowing indicates oxidation) .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) during synthesis .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?

  • Solubility : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions, facilitating in vitro assays. The free base is less soluble (<10 mg/mL) and requires organic solvents (e.g., DMSO) .
  • Bioavailability : Salt forms improve oral absorption by increasing dissolution rates. Comparative studies using Caco-2 cell monolayers or in vivo pharmacokinetic models (e.g., rodent plasma concentration-time curves) are recommended .

Q. What biochemical pathways or receptor targets are hypothesized for this compound based on structural analogs?

  • Receptor targets : Piperidine derivatives often interact with G protein-coupled receptors (GPCRs), such as opioid or serotonin receptors. For example, meperidine (a piperidine opioid) binds to μ-opioid receptors .
  • Pathway modulation : Structural analogs inhibit monoamine oxidases (MAOs) or modulate neurotransmitter reuptake. Use radioligand binding assays (e.g., ³H-naloxone for opioid receptors) or enzymatic activity assays (e.g., MAO-A/B inhibition) to validate targets .

Q. How can researchers resolve contradictions in reported toxicological data across studies?

  • Standardized protocols :
    • Acute toxicity : Conduct OECD Guideline 423 studies in rodents, comparing LD₅₀ values (e.g., discrepancies may arise from differences in administration routes) .
    • Metabolic profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., cytochrome P450-mediated oxidation) that may explain variability in toxicity .
  • Data reconciliation : Cross-reference results with structurally similar compounds (e.g., piperazine derivatives) to identify trends in hepatotoxicity or neurotoxicity .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacological activity?

  • In vitro :
    • Receptor specificity : Use CHO cells transfected with human GPCRs (e.g., 5-HT₃ or σ receptors) and measure cAMP/IP3 signaling .
    • Cytotoxicity : Screen in HepG2 cells using MTT assays (IC₅₀ thresholds: <10 μM for therapeutic potential) .
  • In vivo :
    • Pain models : Tail-flick or acetic acid writhing tests in mice (compare efficacy to meperidine) .
    • Neuroprotection : Middle cerebral artery occlusion (MCAO) models for stroke, measuring infarct volume reduction .

Methodological Considerations for Data Contradictions

  • Case study : If one study reports MAO inhibition (IC₅₀ = 1 μM) while another shows no activity:
    • Variable control : Replicate assays under identical conditions (pH 7.4, 37°C, 1 hr incubation).
    • Compound integrity : Verify purity via HPLC and exclude degradation products .
    • Species differences : Test human vs. rodent MAO isoforms to identify selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。